m-PEG8-BBTA

Catalog No.
S14248509
CAS No.
M.F
C36H46N4O11S
M. Wt
742.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG8-BBTA

Product Name

m-PEG8-BBTA

IUPAC Name

N-[2-[5-(6-amino-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazol-6-yl]-3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

Molecular Formula

C36H46N4O11S

Molecular Weight

742.8 g/mol

InChI

InChI=1S/C36H46N4O11S/c1-42-10-11-44-14-15-46-18-19-48-22-23-49-21-20-47-17-16-45-13-12-43-9-8-34(41)38-27-3-5-29-31(25-27)51-36(40-29)33-7-6-32(52-33)35-39-28-4-2-26(37)24-30(28)50-35/h2-7,24-25H,8-23,37H2,1H3,(H,38,41)

InChI Key

SHBATNDLCJMIBY-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(S3)C4=NC5=C(O4)C=C(C=C5)N

m-PEG8-BBTA is a synthetic compound that features a polyethylene glycol (PEG) spacer and a BBTA (bis(benzenesulfonyl)triazole) moiety. This compound is primarily utilized in biomedical research and drug development due to its unique properties that enhance solubility and stability while minimizing toxicity. The PEG spacer serves as a hydrophilic segment, improving the compound's solubility in aqueous environments, which is crucial for biological applications. The BBTA group acts as a ligand capable of selectively binding to specific proteins or biomolecules, making m-PEG8-BBTA valuable in various applications, including drug delivery systems and targeted therapies .

Including:

  • Nucleophilic Substitution: The sulfonyl groups in the BBTA can act as good leaving groups, facilitating nucleophilic substitution reactions.
  • Click Chemistry: The triazole ring can be involved in click chemistry reactions, allowing for the conjugation of other molecules or biomolecules.
  • Hydrolysis: In certain conditions, the sulfonyl groups may undergo hydrolysis, which can be relevant for drug release mechanisms in therapeutic applications .

m-PEG8-BBTA exhibits significant biological activity due to its ability to interact with various biomolecules. Its selective binding capabilities make it suitable for applications such as:

  • Targeted Drug Delivery: By conjugating with therapeutic agents, m-PEG8-BBTA can facilitate the targeted delivery of drugs to specific cells or tissues.
  • Bioconjugation: The compound can be utilized to create bioconjugates with proteins or antibodies, enhancing their efficacy and stability.
  • Diagnostics: m-PEG8-BBTA can be employed in diagnostic assays where specific protein interactions are necessary .

The synthesis of m-PEG8-BBTA typically involves several steps:

  • Synthesis of the PEG Spacer: The PEG segment is synthesized through polymerization methods, resulting in a linear or branched structure depending on the desired properties.
  • Formation of the BBTA Moiety: The BBTA group is synthesized using coupling reactions involving benzenesulfonyl chloride and azoles.
  • Conjugation: The PEG spacer is then conjugated to the BBTA moiety through a chemical reaction that typically involves activating one of the functional groups to facilitate linkage.

This multi-step synthesis allows for precise control over the molecular weight and functionalization of the final product .

m-PEG8-BBTA has diverse applications in various fields:

  • Drug Development: It is used as a linker in the synthesis of biopharmaceuticals and targeted therapies.
  • Nanomedicine: m-PEG8-BBTA is employed in creating nanoparticles for drug delivery systems.
  • Research Tools: It serves as a tool for studying protein interactions and dynamics in cellular environments .

Interaction studies involving m-PEG8-BBTA focus on its binding affinity and specificity towards various proteins. These studies typically employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions between m-PEG8-BBTA and target proteins.
  • Isothermal Titration Calorimetry (ITC): To assess the thermodynamics of binding interactions.
  • Fluorescence Resonance Energy Transfer (FRET): To study conformational changes in proteins upon binding with m-PEG8-BBTA.

These methodologies help elucidate the mechanism of action and potential therapeutic benefits of this compound .

Several compounds share structural or functional similarities with m-PEG8-BBTA. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
m-PEG8-AcidContains a carboxylic acid groupUseful for conjugating amine-containing drugs
m-PEG8-BrIncorporates a bromine atomActs as a reactive handle for further modifications
m-PEG8-TosContains a tosyl groupExcellent leaving group for nucleophilic substitutions
m-PEG8-Cy5Fluorescent dye attached to PEGUsed primarily for imaging applications

m-PEG8-BBTA stands out due to its specific binding capabilities via the BBTA ligand, which offers unique advantages in targeted therapy and drug delivery compared to other PEG-based compounds that may not possess such selective interactions .

XLogP3

1.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

2

Exact Mass

742.28837947 g/mol

Monoisotopic Mass

742.28837947 g/mol

Heavy Atom Count

52

Dates

Modify: 2024-08-10

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